Ethyl 5-oxo-5-(3-pyridyl)valerate
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Overview
Description
Ethyl 5-oxo-5-(3-pyridyl)valerate is an organic compound with the molecular formula C12H15NO3. It is a colorless oil that is primarily used in various chemical and pharmaceutical applications. The compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a valerate group, which is a five-carbon chain with a terminal ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-oxo-5-(3-pyridyl)valerate can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the condensation reaction, followed by acidification to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring in this compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 5-oxo-5-(3-pyridyl)valerate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-5-(3-pyridyl)valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding or π-π interactions, while the valerate group can enhance lipophilicity and facilitate membrane permeability. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
Ethyl 5-oxo-5-(3-pyridyl)valerate can be compared with other similar compounds, such as:
Ethyl 5-oxo-5-(2-pyridyl)valerate: Similar structure but with the pyridine ring in a different position, leading to different chemical and biological properties.
Ethyl 5-oxo-5-(4-pyridyl)valerate: Another positional isomer with distinct reactivity and applications.
Ethyl 5-oxo-5-(3-pyridyl)butanoate: A shorter chain analog with different physical and chemical properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 5-oxo-5-pyridin-3-ylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)7-3-6-11(14)10-5-4-8-13-9-10/h4-5,8-9H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZVLYOSIGTCNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645676 |
Source
|
Record name | Ethyl 5-oxo-5-(pyridin-3-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22971-47-7 |
Source
|
Record name | Ethyl 5-oxo-5-(pyridin-3-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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